molecular formula C8H15ClO2 B1332112 Tert-butyl 4-chlorobutanoate CAS No. 3153-32-0

Tert-butyl 4-chlorobutanoate

Cat. No. B1332112
Key on ui cas rn: 3153-32-0
M. Wt: 178.65 g/mol
InChI Key: CRSVVUBCNZULGK-UHFFFAOYSA-N
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Patent
US05532171

Procedure details

4-Chlorobutyryl chloride (14.1 g) was added dropwise with stirring under ice-cooling to a mixture of tert-butanol (18.5 g) and dimethylaniline (18.2 g). The resulting mixture was stirred for 2 hours in an oil bath (100° C.). Ether (200 ml), water (100 ml) and 1N hydrochloric acid (50 ml) were added to the reaction mixture and mixed with shaking. The organic layer was washed successively with 1N hydrochloric acid, an aqueous sodium bicarbonate and brine and dried over anhydrous magnesium sulfate. The solvent was distilled off and then the residue was subjected to distillation under reduced pressure to obtain tert-butyl 4-chlorobutyrate (13.2 g).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9].CN(C)C1C=CC=CC=1.Cl>O.CCOCC>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([O:12][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
18.2 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours in an oil bath (100° C.)
Duration
2 h
ADDITION
Type
ADDITION
Details
mixed
STIRRING
Type
STIRRING
Details
with shaking
WASH
Type
WASH
Details
The organic layer was washed successively with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium bicarbonate and brine and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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